S-Methyl-5'-methylthioadenosine

Description

Historical Context of MTA Research

The journey to understanding S-Methyl-5'-methylthioadenosine (MTA) began in the early 20th century. It was first isolated from yeast in 1912. nih.gov However, its correct molecular structure was not confirmed until 1924. nih.gov Early investigations into this compound were hampered by a lack of sensitive and specific analytical methods for its direct quantification. nih.gov

In the mid-20th century, research began to shed light on its metabolic origins and functions. A significant breakthrough was the discovery of its role as a byproduct of polyamine biosynthesis. medchemexpress.comhmdb.ca Polyamines are essential for cell growth and proliferation, and their synthesis from S-adenosylmethionine (SAM) inevitably generates MTA. medchemexpress.comhmdb.ca Another key discovery was the identification of the methionine salvage pathway, also known as the MTA cycle, which recycles MTA back into methionine. nih.govwikipedia.org This pathway highlighted the cell's remarkable efficiency in conserving essential sulfur and methyl groups.

Early studies also hinted at the broader physiological significance of MTA. For instance, in 1937, it was observed that administering adenylthiomethylpentose (an early name for MTA) could lower the body temperature of certain animals. wikipedia.org While initial suggestions that it was a vitamin (termed vitamin L2) necessary for lactation were later refuted, these early explorations paved the way for a deeper understanding of MTA's diverse biological activities. wikipedia.org

Biological Significance and Ubiquity of MTA Across Biological Kingdoms

MTA is a universal molecule, found in a vast array of organisms, from prokaryotes and yeast to plants and higher eukaryotes. nih.gov Its presence across all biological kingdoms underscores its fundamental importance in cellular life. hmdb.canih.gov

In Bacteria and Archaea: MTA is a key metabolite in many bacterial species. nih.gov For instance, in Bacillus subtilis, MTA is produced during spermidine (B129725) synthesis and is then catabolized as part of the methionine salvage pathway. nih.gov However, not all bacteria possess a functional methionine salvage pathway; Escherichia coli, for example, lacks one. nih.gov The presence or absence of this pathway can be influenced by the organism's specific ecological niche and the availability of sulfur. nih.gov

In Plants: In the plant kingdom, MTA is a crucial byproduct of two major biosynthetic pathways: polyamine synthesis and the production of the plant hormone ethylene (B1197577). nih.govportlandpress.com The recycling of MTA through the methionine salvage pathway (also known as the Yang cycle in plants) is vital for sustaining the production of these essential compounds. portlandpress.comnih.gov The regulation of genes in the MTA cycle can differ between plant species, such as Arabidopsis thaliana and Oryza sativa. portlandpress.com

In Animals and Humans: In mammals, MTA is generated through at least five independent pathways and is a key intermediate in the methionine cycle and polyamine synthesis. nih.govresearchgate.net It is found in various tissues, and its metabolism is crucial for maintaining cellular homeostasis. nih.govhmdb.ca MTA has been shown to influence a wide range of physiological and pathophysiological processes, including the control of gene expression, cell proliferation, lymphocyte activation, and apoptosis. nih.gov

General Overview of MTA's Central Role in Cellular Metabolism

MTA sits (B43327) at a critical junction of cellular metabolism, primarily linking polyamine biosynthesis with the methionine salvage pathway. nih.gov

The formation of MTA is an integral part of the synthesis of polyamines like spermidine and spermine (B22157). These reactions utilize S-adenosylmethionine (SAM) as a donor of an aminopropyl group, releasing MTA as a byproduct. medchemexpress.comhmdb.ca

Once formed, MTA is primarily metabolized through the methionine salvage pathway. nih.govreactome.org This pathway is a series of enzymatic reactions that convert MTA back into methionine, an essential amino acid. researchgate.net This recycling process is highly efficient and serves two main purposes: it salvages the sulfur atom from MTA and regenerates methionine for various cellular needs, including protein synthesis and the production of SAM. researchgate.net

The first step in this pathway is typically catalyzed by the enzyme MTA phosphorylase (MTAP), which cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. hmdb.cawikipedia.org This step is crucial as it also feeds into the purine (B94841) salvage pathway by providing a source of adenine. nih.gov

The intricate balance of MTA production and degradation is vital for normal cell function. Dysregulation of MTA metabolism has been implicated in various diseases, highlighting its importance in maintaining cellular health. nih.gov

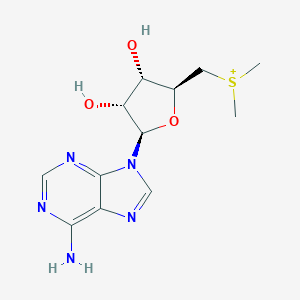

Structure

3D Structure

Properties

CAS No. |

15648-76-7 |

|---|---|

Molecular Formula |

C12H18N5O3S+ |

Molecular Weight |

312.37 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium |

InChI |

InChI=1S/C12H18N5O3S/c1-21(2)3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/q+1/t6-,8-,9-,12-/m1/s1 |

InChI Key |

DVNIRPKXKMIDQU-WOUKDFQISA-N |

SMILES |

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

C[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonyms |

S-methyl-5'-methylthioadenosine |

Origin of Product |

United States |

Biosynthesis of S Methyl 5 Methylthioadenosine

Polyamine Biosynthesis Pathway

Polyamines, such as spermidine (B129725) and spermine (B22157), are small, positively charged molecules that are essential for cell growth, differentiation, and proliferation. nih.govwikipedia.org The synthesis of these vital compounds is directly coupled with the formation of MTA. nih.govresearchgate.net

A key intermediate in the polyamine pathway is decarboxylated S-adenosylmethionine (dcSAM). nih.govwikipedia.org This molecule is formed from AdoMet through the action of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). wikipedia.orgnih.gov This decarboxylation step is a critical regulatory point in polyamine synthesis. wikipedia.org The resulting dcSAM serves as the donor of the aminopropyl group required for the elongation of the polyamine chain. nih.govnih.gov

The final steps in the synthesis of spermidine and spermine are catalyzed by spermidine synthase and spermine synthase, respectively. nih.gov

Spermidine synthase facilitates the transfer of an aminopropyl group from dcSAM to putrescine, resulting in the formation of spermidine and the release of one molecule of MTA. hmdb.canih.gov

Spermine synthase then catalyzes the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine and another molecule of MTA. hmdb.canih.gov

Therefore, for every molecule of spermine synthesized, two molecules of MTA are generated as byproducts. nih.gov This tight coupling ensures that the production of MTA is directly linked to the cellular demand for polyamines. nih.gov

Summary of Key Molecules in MTA Biosynthesis

| Compound Name | Abbreviation | Role in MTA Biosynthesis |

| S-Methyl-5'-methylthioadenosine | MTA | The final product of the described biosynthetic pathway. |

| S-Adenosylmethionine | AdoMet / SAM | The primary precursor and donor molecule for the methylthioadenosine moiety. wikipedia.orgnih.gov |

| L-Methionine | Met | An essential amino acid that is a key substrate for the synthesis of AdoMet. nih.govnih.gov |

| Adenosine (B11128) triphosphate | ATP | Provides the adenosyl group for the synthesis of AdoMet. nih.govnih.gov |

| Decarboxylated S-adenosylmethionine | dcSAM | An intermediate in the polyamine pathway that directly donates the aminopropyl group, leading to MTA formation. nih.govwikipedia.org |

| Putrescine | The initial acceptor of the aminopropyl group in spermidine synthesis. | |

| Spermidine | An intermediate polyamine that acts as the acceptor of the aminopropyl group in spermine synthesis. | |

| Spermine | The final polyamine product in this pathway, with its synthesis yielding MTA. |

Enzymatic Pathways Leading to MTA Formation

Other S-Adenosylmethionine-Dependent Reactions

Beyond the well-known polyamine and ethylene (B1197577) biosynthesis pathways, this compound (MTA) is also generated as a byproduct in several other critical S-Adenosylmethionine (SAM)-dependent reactions across various organisms. These reactions highlight the central role of SAM as a donor of moieties other than a simple methyl group, leading to the formation of MTA.

Acyl- and Aryl-Homoserine Lactone Quorum-Sensing Molecule Synthesis

In many species of Gram-negative bacteria, cell-to-cell communication, or quorum sensing, is mediated by small signaling molecules known as N-acyl-homoserine lactones (AHLs). nih.gov The synthesis of these molecules is a key process in which MTA is generated. The enzyme acyl-homoserine-lactone synthase catalyzes the reaction between an acyl-acyl carrier protein (acyl-ACP) and S-adenosylmethionine (SAM). nih.gov In this reaction, the α-amino-γ-butyrolactone moiety from SAM is transferred to the acyl group, forming the N-acyl-homoserine lactone and releasing MTA as a coproduct. researchgate.net This process is crucial for bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence, biofilm formation, and bioluminescence. nih.govresearchgate.net The generation of MTA is an integral part of the commitment of SAM to this signaling pathway.

1-Aminocyclopropane-1-carboxylate (ACC) Synthesis

In the plant kingdom, the biosynthesis of the gaseous hormone ethylene, which regulates a wide array of developmental processes and stress responses, is a significant source of MTA. researchgate.nethmdb.ca The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylate (ACC). researchgate.netresearchgate.net The synthesis of ACC is catalyzed by the enzyme ACC synthase, which converts S-adenosyl-L-methionine (SAM) into ACC. nih.govresearchgate.net This reaction involves the cleavage of SAM, resulting in the formation of the cyclic non-proteinogenic amino acid ACC and the release of MTA as a byproduct. researchgate.nethmdb.caresearchgate.netnih.gov The MTA generated is then recycled back to methionine via the Yang cycle, ensuring the regeneration of the precursor for continued ethylene production. researchgate.nethmdb.canih.gov

Plant Siderophore Precursor Biosynthesis (e.g., Nicotianamine (B15646), Mugineic Acid)

Plants, particularly graminaceous species, have evolved a sophisticated strategy to acquire iron from the soil, which involves the secretion of phytosiderophores. nih.govmdpi.com The biosynthesis of these iron-chelating molecules, such as nicotianamine and mugineic acid, is another significant pathway that generates MTA.

Nicotianamine is synthesized from three molecules of S-adenosylmethionine (SAM) by the enzyme nicotianamine synthase (NAS). This enzymatic reaction results in the formation of one molecule of nicotianamine and the release of three molecules of MTA. Nicotianamine itself can act as a metal chelator or serve as a precursor for the synthesis of other phytosiderophores.

In graminaceous plants, nicotianamine is a precursor for the mugineic acid family of phytosiderophores. nih.govmdpi.com The synthesis of mugineic acid from nicotianamine involves a series of enzymatic steps, and the initial formation of nicotianamine from SAM is the key step that produces MTA. nih.gov

Diverse Pathways of MTA Generation Across Species

The generation of this compound (MTA) is a conserved metabolic event observed across a wide range of organisms, from bacteria to mammals. While the polyamine synthesis pathway is a major contributor to MTA production, other specialized pathways also result in its formation, reflecting the diverse utilization of S-adenosylmethionine (SAM) in different biological systems. researchgate.net

Mammalian Systems

In mammalian tissues, the primary and most significant pathway leading to the generation of MTA is the biosynthesis of polyamines such as spermidine and spermine. researchgate.net This process is fundamental for cell growth, proliferation, and differentiation. The synthesis of spermidine involves the transfer of an aminopropyl group from decarboxylated SAM (dcSAM) to putrescine, a reaction catalyzed by spermidine synthase, which releases MTA as a byproduct. Subsequently, spermine synthase catalyzes the transfer of another aminopropyl group from dcSAM to spermidine, again producing MTA.

MTA is a naturally occurring nucleoside present in all mammalian tissues. Its production is tightly linked to the methionine cycle, where SAM is synthesized from methionine and ATP. researchgate.net While the majority of SAM is utilized in methylation reactions, a significant portion is directed towards polyamine synthesis, making this pathway a constant and substantial source of MTA in mammalian cells.

Bacteria

In the bacterial domain, the biosynthesis of this compound is intrinsically linked to the methionine salvage pathway (MSP), a crucial metabolic route for recycling the sulfur-containing moiety of S-adenosylmethionine (SAM). MTA is generated as a by-product of various SAM-dependent reactions, most notably in the synthesis of polyamines and N-acylhomoserine lactones, which are involved in quorum sensing. nih.govresearchgate.net The subsequent recycling of MTA back to methionine is essential for maintaining the cellular pool of this vital amino acid and for detoxifying the cell from MTA accumulation. The enzymatic steps for MTA metabolism can vary among different bacterial species, reflecting their diverse metabolic capabilities and environmental niches. nih.govdoaj.org

In many aerobic bacteria, such as Bacillus subtilis, the methionine salvage pathway involves a series of enzymatic conversions. A key enzyme in this process is MTA/SAH nucleosidase (MtnN), which hydrolyzes MTA to 5-methylthioribose (MTR) and adenine (B156593). researchgate.net Subsequently, MTR is phosphorylated to MTR-1-phosphate by MTR kinase. The pathway then proceeds through several more steps to ultimately regenerate methionine. h1.conih.gov Interestingly, B. subtilis utilizes a homolog of the large subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), termed MtnW, as an enolase in this pathway. researchgate.neth1.coosaka-u.ac.jp

Pseudomonas aeruginosa employs a slightly different initial step in its methionine salvage pathway. Instead of a nucleosidase, it utilizes an MTA phosphorylase (MtnP) to directly convert MTA into 5-methylthioribose-1-phosphate and adenine. nih.govpnas.org This pathway has been shown to be essential for the growth of P. aeruginosa on MTA as a sole source of sulfur. nih.gov

Anaerobic bacteria have evolved distinct mechanisms for MTA metabolism, as the canonical methionine salvage pathway in many organisms requires molecular oxygen. pnas.org In the phototrophic purple non-sulfur bacterium Rhodospirillum rubrum, an anaerobic methionine salvage pathway has been identified that couples MTA metabolism to the formation of ethylene. pnas.org This pathway involves the sequential action of MTA phosphorylase (MtnP), 5-(methylthio)ribose-1-phosphate isomerase (MtnA), and a class II aldolase-like protein (Ald2). pnas.org This discovery highlights the metabolic adaptability of bacteria to anoxic environments. Furthermore, some anaerobic bacteria possess an MTA-isoprenoid shunt, which represents another oxygen-independent route for methionine salvage. pnas.orgnih.gov

Table 1: Key Enzymes in Bacterial this compound Metabolism

| Enzyme | Abbreviation | Organism Example(s) | Function | Citation(s) |

| MTA/SAH nucleosidase | MtnN | Bacillus subtilis | Hydrolyzes MTA to 5-methylthioribose (MTR) and adenine. | researchgate.net |

| MTA phosphorylase | MtnP | Pseudomonas aeruginosa, Rhodospirillum rubrum | Converts MTA to 5-methylthioribose-1-phosphate and adenine. | nih.govpnas.org |

| MTR kinase | MtnK | Bacillus subtilis | Phosphorylates MTR to MTR-1-phosphate. | tandfonline.com |

| 5-(methylthio)ribose-1-phosphate isomerase | MtnA | Rhodospirillum rubrum | Isomerizes 5-(methylthio)ribose-1-phosphate. | pnas.org |

| Class II aldolase-like protein | Ald2 | Rhodospirillum rubrum | Involved in the anaerobic metabolism of MTA. | pnas.org |

| RuBisCO-like protein | MtnW | Bacillus subtilis | Functions as an enolase in the methionine salvage pathway. | researchgate.neth1.co |

Plants

In the plant kingdom, the biosynthesis of this compound is a fundamental component of the Yang Cycle, which is the plant equivalent of the methionine salvage pathway. maxapress.comyoutube.com MTA is generated as a crucial by-product in the biosynthesis of several vital plant compounds, including the hormone ethylene, polyamines, and the metal chelator nicotianamine. nih.govnih.gov The continuous recycling of MTA back to methionine is essential to sustain the production of these molecules, particularly during developmental processes such as fruit ripening and in response to environmental stresses. nih.govmaxapress.com

The enzymatic steps of the Yang Cycle have been extensively studied in the model plant Arabidopsis thaliana and are largely conserved across the plant kingdom, with some variations observed in species like rice (Oryza sativa) and tomato (Solanum lycopersicum). maxapress.comnih.govoup.com The cycle begins with the conversion of SAM to MTA and a specific product (e.g., 1-aminocyclopropane-1-carboxylic acid in the case of ethylene synthesis). maxapress.com

The key enzymes involved in the subsequent metabolism of MTA in plants include:

5'-Methylthioadenosine nucleosidase (MTN): This enzyme catalyzes the hydrolysis of MTA to 5-methylthioribose (MTR) and adenine. nih.govnih.gov Plant MTNs exhibit a strong preference for MTA over S-adenosylhomocysteine (SAH). nih.gov

5-Methylthioribose kinase (MTK): MTK then phosphorylates MTR to form 5-methylthioribose-1-phosphate (MTR-1-P). nih.govresearchgate.net

5-Methylthioribose-1-phosphate isomerase (MTI): This enzyme isomerizes MTR-1-P to 5-methylthioribulose-1-phosphate. nih.gov

Dehydratase-enolase-phosphatase complex (DEP): This complex catalyzes the conversion of 5-methylthioribulose-1-phosphate to 1,2-dihydro-3-keto-5-methylthiopentene. nih.gov

Acireductone dioxygenase (ARD): This enzyme converts 1,2-dihydro-3-keto-5-methylthiopentene to 2-keto-4-methylthiobutyrate, the direct precursor of methionine. nih.govnih.gov

Transaminase: In the final step, a transaminase converts 2-keto-4-methylthiobutyrate back to methionine, thus completing the cycle. nih.gov

Studies in tomato have shown that the expression of Yang Cycle genes is coordinately regulated and highly expressed during fruit ripening, coinciding with the peak of ethylene production. maxapress.comoup.com In rice, the expression of some Yang Cycle enzymes is upregulated during submergence, which induces ethylene synthesis. nih.govnih.gov

Table 2: Key Enzymes in the Plant Yang Cycle

| Enzyme | Abbreviation | Plant Example(s) | Function | Citation(s) |

| 5'-Methylthioadenosine nucleosidase | MTN | Arabidopsis thaliana, Oryza sativa, Solanum lycopersicum | Hydrolyzes MTA to 5-methylthioribose (MTR) and adenine. | nih.govnih.govnih.gov |

| 5-Methylthioribose kinase | MTK | Arabidopsis thaliana, Oryza sativa, Solanum lycopersicum | Phosphorylates MTR to 5-methylthioribose-1-phosphate. | nih.govresearchgate.net |

| 5-Methylthioribose-1-phosphate isomerase | MTI | Arabidopsis thaliana | Isomerizes 5-methylthioribose-1-phosphate. | nih.gov |

| Dehydratase-enolase-phosphatase complex | DEP | Arabidopsis thaliana | Catalyzes the conversion of 5-methylthioribulose-1-phosphate. | nih.gov |

| Acireductone dioxygenase | ARD | Oryza sativa | Converts 1,2-dihydro-3-keto-5-methylthiopentene to 2-keto-4-methylthiobutyrate. | nih.govnih.gov |

Mechanisms of MTA Production and Inhibition of its Generation

The primary mechanism for the production of this compound involves the enzymatic cleavage of S-adenosylmethionine (SAM). tandfonline.comwikipedia.org SAM is a versatile molecule that serves as a donor of its methyl, aminopropyl, and adenosyl groups in various biochemical reactions. The generation of MTA specifically occurs when the aminopropyl group is transferred from decarboxylated SAM (dcSAM). nih.govwikipedia.org

This process is central to the biosynthesis of polyamines, such as spermidine and spermine, and the plant hormone ethylene. nih.govnih.gov For instance, in polyamine synthesis, spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine and MTA. wikipedia.org Similarly, in ethylene biosynthesis in plants, 1-aminocyclopropane-1-carboxylic acid (ACC) synthase utilizes SAM as a substrate to produce ACC and MTA. wikipedia.org Under physiological conditions, SAM can also undergo a non-enzymatic cleavage to form MTA and homoserine lactone. researchgate.net

The accumulation of MTA can be toxic to cells and can act as a feedback inhibitor of the enzymes that produce it. nih.gov Therefore, the regulation of MTA levels is critical for cellular homeostasis. Inhibition of MTA generation can be achieved by targeting the enzymes responsible for its production.

Several inhibitors of spermidine synthase have been identified. For example, cyclohexylamine (B46788) and dicyclohexylamine (B1670486) can inhibit this enzyme, thereby reducing the production of spermidine and MTA. scbt.com Another inhibitor is decarboxylated S-adenosylhomocysteine (dcSAH), which has been shown to be a potent inhibitor of human spermidine synthase. nih.govnih.gov

In the context of plant biology, the inhibition of ACC synthase is a key strategy to control ethylene production. Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are well-known competitive inhibitors of ACC synthase, acting as antagonists to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. wikipedia.orgnih.govkenyon.edu More recently, chemical screening has identified novel, uncompetitive inhibitors of ACC synthase with a quinazolinone backbone. nih.govnih.gov

Furthermore, the enzymes that metabolize MTA, such as MTA nucleosidase and MTA phosphorylase, are also targets for inhibition. Inhibiting these enzymes leads to the accumulation of MTA, which can have various physiological consequences, including the inhibition of cell growth. nih.govresearchgate.net

Table 3: Mechanisms of MTA Production and Inhibition

| Process | Key Enzyme(s) | Substrate(s) | Product(s) | Inhibitor(s) | Citation(s) |

| Polyamine Biosynthesis | Spermidine synthase | Decarboxylated S-adenosylmethionine (dcSAM), Putrescine | Spermidine, MTA | Cyclohexylamine, Dicyclohexylamine, Decarboxylated S-adenosylhomocysteine (dcSAH) | wikipedia.orgscbt.comnih.govnih.gov |

| Ethylene Biosynthesis (Plants) | 1-aminocyclopropane-1-carboxylic acid (ACC) synthase | S-adenosylmethionine (SAM) | 1-aminocyclopropane-1-carboxylic acid (ACC), MTA | Aminoethoxyvinylglycine (AVG), Aminooxyacetic acid (AOA), Quinazolinone-based compounds | wikipedia.orgnih.govkenyon.edunih.gov |

| Non-enzymatic Cleavage | Not applicable | S-adenosylmethionine (SAM) | MTA, Homoserine lactone | Not applicable | researchgate.net |

Metabolism and Catabolism of S Methyl 5 Methylthioadenosine

The Methionine Salvage Pathway (MTA Cycle)

The methionine salvage pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is a crucial series of biochemical reactions that recycle the sulfur-containing portion of S-adenosylmethionine (SAM). nih.govreactome.org This pathway is essential for regenerating methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and, in plants, ethylene (B1197577) biosynthesis. nih.govportlandpress.com The process is found in nearly all organisms, highlighting its fundamental importance in cellular metabolism. reactome.org It plays a vital role in salvaging sulfur, an energy-intensive process to assimilate. reactome.orgwikipedia.org

The MTA cycle is critical for maintaining the cellular pool of methionine and for the removal of MTA, which can be inhibitory to several cellular processes. nih.govportlandpress.comnih.gov The pathway involves a sequence of enzymatic steps that convert MTA back into methionine. nih.govreactome.org While the core pathway is conserved, some variations exist across different organisms. nih.gov The regulation of this pathway is linked to sulfur availability and is also involved in controlling polyamine synthesis. nih.gov

Universal Aerobic Methionine Salvage Pathway

The universal aerobic methionine salvage pathway is a version of the MTA cycle that functions in the presence of oxygen. nih.govasm.org This pathway is found in the majority of aerobic organisms and is characterized by specific enzymatic reactions that require molecular oxygen. nih.govasm.org The initial step in this pathway is the conversion of MTA, which can occur through two different enzymatic routes depending on the organism. nih.gov

Role of S-Methyl-5'-thioadenosine Phosphorylase (MTAP, EC 2.4.2.28)

S-methyl-5'-thioadenosine phosphorylase (MTAP) is a key enzyme that plays a central role in polyamine metabolism and the methionine salvage pathway. wikipedia.orguniprot.orgcreativebiomart.net It is responsible for the first committed step in the salvage of methionine from MTA. wikipedia.orguniprot.orgebi.ac.uk This enzyme is crucial for recovering both adenine (B156593) and the methylthioribose moiety from MTA, which are then channeled into purine (B94841) and methionine synthesis, respectively. nih.govwikipedia.org The importance of MTAP is underscored by the fact that it is responsible for nearly all adenine synthesis in the human body. wikipedia.org

Catalytic Mechanism and Reaction Products (Adenine and 5-Methylthioribose-1-Phosphate)

MTAP catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond in S-methyl-5'-thioadenosine (MTA). ebi.ac.uknih.govnih.gov This reaction involves the addition of an inorganic phosphate (B84403) to the 1-prime carbon of the ribose sugar unit of MTA. wikipedia.org The products of this enzymatic reaction are adenine and 5-methylthioribose-1-phosphate (MTR-1-P). nih.govnih.govwikipedia.orgebi.ac.ukhmdb.ca The reaction proceeds through a dissociative SN1 transition state, which is a common feature among N-ribosyl transferases. nih.gov The MTR-1-P is subsequently metabolized through a series of steps to regenerate methionine, while the adenine is salvaged for nucleotide synthesis. wikipedia.orgnih.gov

The catalytic mechanism involves specific amino acid residues within the active site of the enzyme. For instance, Asp220 acts as a general acid/base to protonate the departing adenine base. ebi.ac.uk The reaction results in an oxocarbenium ion intermediate that is stabilized by the enzyme before being attacked by phosphate to form the final products. ebi.ac.uk

Genetic Basis (MTAP Gene) and Transcript Variants

In humans, MTAP is encoded by the MTAP gene, located on chromosome 9p21.3. wikipedia.orgcancerindex.org This gene is significant in cancer research as it is frequently co-deleted with the tumor suppressor gene CDKN2A (p16). creativebiomart.netcancerindex.org The MTAP gene gives rise to multiple transcript variants through alternative splicing, although the full-length nature and function of many of these variants are not yet fully understood. wikipedia.orggenecards.org Studies have identified several splice variants, some of which arise from retroviral-integration events in primate genomes and have acquired functional roles. nih.gov The complexity of MTAP splicing has implications for understanding its role as a potential tumor suppressor. nih.gov

Table 1: MTAP Gene and Transcript Information

| Feature | Description |

| Gene Name | MTAP (Methylthioadenosine Phosphorylase) |

| Location (Human) | Chromosome 9p21.3 wikipedia.orgcancerindex.org |

| Function | Encodes the enzyme S-methyl-5'-thioadenosine phosphorylase, crucial for polyamine metabolism and the salvage of adenine and methionine. wikipedia.orggenecards.org |

| Transcript Variants | Multiple alternatively spliced transcript variants have been described. wikipedia.orggenecards.orgensembl.org Some variants result from retroviral integration events. nih.gov |

| Clinical Significance | Frequently co-deleted with the CDKN2A tumor suppressor gene in various cancers. creativebiomart.netcancerindex.org |

This table provides a summary of the genetic basis of the MTAP enzyme.

Subsequent Conversion of 5-Methylthioribose-1-Phosphate to Methionine

The conversion of 5-methylthioribose-1-phosphate (MTR-1-P) to methionine is a multi-step process that regenerates the essential amino acid methionine. nih.govhmdb.ca In the universal methionine salvage pathway, which operates in most organisms from bacteria to mammals, MTR-1-P is first isomerized to 5-methylthioribulose-1-phosphate (MTRu-1-P) by the enzyme MTR-1-P isomerase. hmdb.cawikipedia.org

Subsequent enzymatic reactions, which can vary between organisms, ultimately lead to the formation of 2-keto-4-methylthiobutyric acid (KMB). nih.govnih.gov This intermediate is then transaminated, typically using glutamine as the amino donor, to produce methionine. nih.gov This final step completes the recycling of the methylthio group from MTA back into methionine. nih.gov

Purine Salvage from Adenine Cleavage Product

The cleavage of MTA by MTA phosphorylase not only yields MTR-1-P but also liberates adenine. nih.govhmdb.ca This adenine molecule can then enter the purine salvage pathway, a critical metabolic route for recycling purine bases. nih.govresearchgate.net In this pathway, adenine is converted to adenosine (B11128) monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor. nih.govnih.gov The resulting AMP can then be utilized for the synthesis of ATP, other adenine nucleotides, and nucleic acids, thus conserving the purine component of MTA. nih.govnih.gov

Anaerobic Methionine Salvage Pathways

While the universal methionine salvage pathway requires molecular oxygen, some bacteria have evolved anaerobic mechanisms to metabolize MTA. pnas.orgnih.gov These pathways are crucial for anaerobic and facultatively anaerobic bacteria to detoxify MTA and salvage sulfur in oxygen-deprived environments. pnas.orgnih.gov

Ethylene Formation as a By-product

A notable feature of a specific anaerobic methionine salvage pathway found in certain bacteria, such as Rhodospirillum rubrum and Rhodopseudomonas palustris, is the production of ethylene. pnas.orgnih.gov This pathway couples the breakdown of MTA to the formation of this gaseous plant hormone. pnas.org The process involves the conversion of MTA to intermediates that are ultimately metabolized to ethylene. nih.gov

Specific Enzymatic Steps (MtnP, MtnA, Ald2)

This anaerobic pathway proceeds through a series of distinct enzymatic reactions. pnas.orgnih.gov It begins with the action of MTA phosphorylase (MtnP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). pnas.org Next, 5-(methylthio)ribose-1-phosphate isomerase (MtnA) converts MTR-1-P into its isomer. pnas.orgnih.gov A key enzyme in this pathway is a class II aldolase-like protein (Ald2), which processes the product of the MtnA reaction to form 2-(methylthio)acetaldehyde. pnas.orgnih.gov This intermediate is then reduced to 2-(methylthio)ethanol, which is further metabolized to generate ethylene. pnas.orgnih.gov

Distribution in Obligate and Facultative Anaerobic Bacteria

Phylogenetic analyses have revealed that the genes encoding the enzymes of this anaerobic, ethylene-forming methionine salvage pathway are widespread among both obligate and facultative anaerobic bacteria. pnas.orgnih.gov These bacteria are commonly found in diverse environments such as soil and freshwater. nih.gov The presence of this pathway in a variety of bacterial species highlights its importance for sulfur salvage and MTA detoxification in anoxic settings. pnas.org

Alternative MTA Degradation Routes

Besides the canonical methionine salvage pathways, other routes for MTA degradation exist in various organisms. In some bacteria, MTA is hydrolyzed by MTA/S-adenosylhomocysteine (SAH) nucleosidase to yield adenine and 5-methylthioribose. pnas.org This pathway, however, does not salvage the methylthio group for methionine synthesis, and in organisms like Escherichia coli, 5-methylthioribose is excreted. pnas.org Another alternative involves the deamination of MTA to 5'-methylthioinosine (B12296304). nih.gov Furthermore, in certain bacteria under aerobic conditions, MTA can be metabolized through pathways that generate volatile methanethiol (B179389) as an intermediate. asm.orgnih.gov

5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN, EC 3.2.2.9 or EC 3.2.2.16) Activity

A primary enzyme in the catabolism of MTA is 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN). nih.govnih.govnih.govrsc.orgqmul.ac.uk This enzyme is classified under two EC numbers, EC 3.2.2.9 and EC 3.2.2.16, reflecting its activity on different substrates. rhea-db.org MTAN catalyzes the irreversible hydrolytic cleavage of the N-glycosidic bond in MTA. nih.govuniprot.orgkorea.ac.kr This enzyme is found in many bacteria and plants and plays a vital role in the methionine salvage pathway. qmul.ac.uknih.govpnas.org

Hydrolytic Cleavage Products (Adenine and 5-Methylthioribose)

The enzymatic action of MTAN on MTA results in the formation of two products: adenine and 5-methylthioribose (MTR). rhea-db.orgkorea.ac.krnih.gov This hydrolytic cleavage is a fundamental step in the recycling of the components of MTA. nih.gov Adenine can then be reutilized in the purine salvage pathway. nih.govjcancer.org

Substrate Preference of MTAN for MTA over S-Adenosylhomocysteine (SAH)

While some bacterial MTANs can act on both MTA and S-Adenosylhomocysteine (SAH), many exhibit a strong preference for MTA. nih.govnih.gov For instance, the MTAN from Burkholderia thailandensis shows a significantly higher catalytic efficiency for MTA compared to SAH. nih.gov Plant MTANs, in particular, demonstrate a distinct preference for MTA with minimal to no activity towards SAH. nih.gov This substrate specificity is crucial for the distinct metabolic pathways of MTA and SAH in different organisms. nih.govnih.gov

| Enzyme Source | Preferred Substrate | Notes |

| Burkholderia thailandensis | MTA | Catalytic efficiency for SAH is only 0.004% of that for MTA. nih.gov |

| Plants (general) | MTA | Exhibit little or no activity towards SAH. nih.gov |

| Escherichia coli | MTA and SAH | Shows comparable catalytic efficiencies for both substrates. nih.gov |

Role in AdoMet Homeostasis

By catabolizing MTA, MTAN plays a critical role in maintaining the homeostasis of S-adenosylmethionine (AdoMet or SAM). nih.govuniprot.orguniprot.org MTA is a product inhibitor of reactions that utilize SAM. nih.gov Therefore, the efficient removal of MTA by MTAN is essential to ensure the continuous function of SAM-dependent pathways, including polyamine synthesis and methylation reactions. nih.gov

Deamination of MTA

In some organisms, an alternative catabolic pathway for MTA involves deamination. nih.govjcancer.orgnih.gov This process is catalyzed by a specific deaminase enzyme.

S-Methyl-5'-thioadenosine Deaminase (EC 3.5.4.31)

The enzyme responsible for this reaction is S-methyl-5'-thioadenosine deaminase (EC 3.5.4.31). expasy.orgqmul.ac.ukwikipedia.org This enzyme acts as an amidohydrolase, removing the amino group from the adenine moiety of MTA. qmul.ac.uk

Formation of Methylthioinosine

The deamination of MTA by S-methyl-5'-thioadenosine deaminase results in the formation of S-methyl-5'-thioinosine and ammonia. nih.govjcancer.orgqmul.ac.uk This pathway has been observed in certain bacteria and represents an alternative route for MTA metabolism. nih.govjcancer.orgnih.gov For example, the enzyme from Thermotoga maritima can also deaminate S-adenosylhomocysteine. expasy.orgqmul.ac.uk

| Enzyme | EC Number | Reaction | Product |

| S-methyl-5'-thioadenosine deaminase | 3.5.4.31 | S-methyl-5'-thioadenosine + H₂O → S-methyl-5'-thioinosine + NH₃ | S-methyl-5'-thioinosine |

Phosphorolysis of Methylthioinosine

The catabolism of 5'-methylthioadenosine (MTA) in certain bacteria, such as Pseudomonas aeruginosa, involves a multi-step process that differs from the primary pathway in mammals. expasy.orggenome.jpqmul.ac.ukwikipedia.org In these organisms, MTA undergoes deamination to form S-methyl-5'-thioinosine (MTI). expasy.orggenome.jpqmul.ac.uk This intermediate is then subject to phosphorolysis, a key step catalyzed by a specific phosphorylase enzyme. qmul.ac.ukwikipedia.org

S-Methyl-5'-thioinosine Phosphorylase, abbreviated as MTIP, is the enzyme responsible for the phosphorolytic cleavage of MTI. qmul.ac.ukwikipedia.orguniprot.org It is classified under the EC number 2.4.2.44. genome.jpqmul.ac.ukuniprot.org The enzyme catalyzes the reversible reaction where S-methyl-5'-thioinosine reacts with inorganic phosphate to yield hypoxanthine (B114508) and S-methyl-5-thio-α-D-ribose 1-phosphate. qmul.ac.uk

It is critical to note that MTIP shows substrate specificity and does not exhibit activity with S-Methyl-5'-methylthioadenosine (MTA) itself. expasy.orggenome.jpqmul.ac.uk This enzyme is a key component of the MTA catabolic pathway in organisms like Pseudomonas aeruginosa, where it plays a role in purine salvage and has been associated with quorum sensing. genome.jpwikipedia.orguniprot.org

| Enzyme Details: S-Methyl-5'-thioinosine Phosphorylase (MTIP) | |

| Accepted Name | S-methyl-5'-thioinosine phosphorylase |

| Systematic Name | S-methyl-5'-thioinosine:phosphate S-methyl-5-thio-α-D-ribosyl-transferase qmul.ac.uk |

| Alternative Names | MTIP, MTI phosphorylase, methylthioinosine phosphorylase qmul.ac.ukwikipedia.orguniprot.org |

| EC Number | 2.4.2.44 genome.jpqmul.ac.ukuniprot.org |

| Reaction Catalyzed | S-methyl-5'-thioinosine + phosphate ⇌ hypoxanthine + S-methyl-5-thio-α-D-ribose 1-phosphate qmul.ac.ukwikipedia.org |

| Function | Involved in the breakdown of S-methyl-5'-thioadenosine in some bacteria and purine nucleoside salvage. uniprot.org |

Intracellular Levels and Homeostasis of MTA

5'-Methylthioadenosine (MTA) is a sulfur-containing nucleoside that occurs naturally and is present in all mammalian tissues. nih.govhmdb.ca Its intracellular concentration is the result of a tightly regulated balance between its synthesis and degradation.

MTA is primarily produced as a significant byproduct of the polyamine biosynthetic pathway. nih.govhmdb.ca During this process, which converts putrescine to spermidine (B129725) and spermine (B22157), a molecule of MTA is generated from S-adenosylmethionine (SAM) for each aminopropyl group transferred. hmdb.canih.gov Although it is a natural product, MTA itself acts as a potent inhibitor of several steps in its own generation pathway. nih.gov

The homeostasis and maintenance of low cellular MTA levels are critically dependent on a single enzyme: MTA phosphorylase (MTAP). nih.govhmdb.canih.gov This enzyme is central to MTA catabolism in mammals, where it cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P). nih.govnih.gov This reaction is a vital step in two salvage pathways: the purine salvage pathway, by recycling adenine, and the methionine salvage pathway, by converting MTR-1P back to L-methionine. nih.govhmdb.ca

The efficiency of MTAP ensures that MTA levels in healthy tissues are kept very low, typically in the range of 10 to 20 nM in the skin. nih.gov However, this homeostasis can be disrupted, particularly in a pathological context like cancer. Many tumors exhibit a deletion of the MTAP gene, leading to a loss of enzyme activity. nih.govnih.gov This deficiency prevents the breakdown of MTA, causing it to accumulate to significantly higher levels. nih.govnih.gov For example, in melanoma patients with MTAP-deficient tumors, MTA levels can reach approximately 140 nM. nih.gov This accumulation is not benign; elevated intracellular MTA can inhibit protein arginine methylation, a key cellular process. nih.gov

The cellular system is highly sensitive to MTA levels. Research has shown that even in cells with functional MTAP, the introduction of extracellular MTA can lead to a significant, albeit temporary, inhibition of protein methylation, demonstrating the potent regulatory influence of this nucleoside. nih.gov

| Factor | Role in MTA Homeostasis | Finding |

| Synthesis | Produced from S-adenosylmethionine (SAM) during polyamine synthesis. hmdb.canih.gov | A major byproduct of converting putrescine to spermidine and spermine. hmdb.ca |

| Degradation | Primarily catabolized by MTA Phosphorylase (MTAP). nih.govnih.gov | MTAP cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P). nih.gov |

| Normal Levels | Kept at low nanomolar concentrations in healthy tissues. nih.gov | Approximately 10-20 nM in healthy human skin. nih.gov |

| Disrupted Homeostasis | Deletion of the MTAP gene in many cancers leads to MTA accumulation. nih.govnih.gov | MTA levels can rise to ~140 nM in melanoma tissues. nih.gov |

Cellular and Molecular Functions of S Methyl 5 Methylthioadenosine

Regulation of Cellular Processes

MTA influences a multitude of critical cellular responses, including gene expression, cell proliferation, lymphocyte activation, and apoptosis. nih.govnih.gov

Modulation of Gene Expression

MTA has been shown to affect gene expression. nih.govhmdb.ca For instance, in colon cancer cells, MTA, along with S-adenosylmethionine (SAMe), has been observed to lower the expression of MAT2A, a gene encoding a catalytic subunit of methionine adenosyltransferase. nih.gov Furthermore, MTA can prevent the induction of MAT2A expression by mitogens like leptin, insulin-like growth factor-1 (IGF-1), and epidermal growth factor. nih.gov Research on head and neck squamous cell carcinoma cells indicated that treatment leading to increased cellular MTA levels resulted in decreased CpG island methylation, suggesting an epigenetic role for MTA. nih.gov

Influence on Cell Proliferation

MTA demonstrates inhibitory effects on the proliferation of various cancer cells. jcancer.orgmedchemexpress.com It has been shown to prevent the mitogenic effects of agents like leptin, IGF-1, and epidermal growth factor in colon cancer cells. nih.gov While MTA inhibits the proliferation of cancer cells, it appears to have a different effect on normal cells, with some studies indicating it does not inhibit the proliferation of normal hepatocytes. jcancer.org

Role in Lymphocyte Activation

MTA has been shown to play a role in the activation of lymphocytes. jcancer.orgnih.gov It can inhibit the mitogen-induced blastogenesis and the pokeweed mitogen-driven synthesis of immunoglobulins in cultured human peripheral blood lymphocytes. nih.gov Furthermore, MTA accumulation in the tumor microenvironment has been found to suppress the functions of various immune cells, including T cells and NK cells. frontiersin.org It can block T cell metabolism and proliferation and reduce the cytotoxicity of NK cells. frontiersin.org MTA also impairs the maturation of dendritic cells, which are crucial for initiating T cell responses. mdpi.com

Induction of Apoptosis

MTA has been identified as a pro-apoptotic agent in several types of cancer cells. nih.govnih.gov In head and neck squamous cell carcinoma cell lines, treatment that increased MTA levels led to the induction of apoptosis. nih.gov Similarly, MTA has been found to be pro-apoptotic in colon cancer cells in a dose- and time-dependent manner. nih.gov The mechanism of apoptosis induction by MTA in colon cancer cells involves the downregulation of the cellular FLICE inhibitory protein (cFLIP), leading to the activation of procaspase-8 and subsequent mitochondrial-dependent apoptosis. nih.gov Interestingly, MTA appears to have a selective effect, inducing apoptosis in cancer cells but not in normal cells like human fibroblasts and hepatocytes. jcancer.orgnih.gov

Metabolic Regulatory Roles

MTA is a key player in cellular metabolism, particularly in the context of polyamine synthesis. nih.gov

Interplay with S-Adenosylmethionine Metabolism

S-Methyl-5'-methylthioadenosine is intrinsically linked to the metabolism of S-adenosylmethionine (SAM), a principal methyl donor in numerous biological reactions. nih.govjcancer.org MTA is primarily generated as a byproduct of polyamine synthesis, where the aminopropyl group from decarboxylated SAM is transferred to putrescine and subsequently to spermidine (B129725). nih.govresearchgate.net This process yields MTA, which itself acts as a potent inhibitor of the enzymes involved in its own generation, highlighting a feedback regulation mechanism. nih.govhmdb.ca

The cell salvages MTA through the methionine salvage pathway, a series of enzymatic reactions that recycle MTA back into methionine, the precursor of SAM. nih.govwikipedia.org In most mammalian tissues, the key enzyme in this process is MTA phosphorylase (MTAP), which cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). jcancer.orgnih.gov The adenine is salvaged for purine (B94841) synthesis, while MTR-1-P is converted back to methionine, thus conserving the sulfur atom and the ribose moiety. nih.govnih.gov In bacteria, a similar pathway exists, often involving the enzyme 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), which underscores the universal importance of this metabolic route. nih.gov The accumulation of MTA, often due to the deficiency of the MTAP enzyme in certain cancer cells, can significantly alter cellular metabolism and function. nih.gov

Contribution to C-1 Pool Maintenance

Research has demonstrated that this compound contributes to the one-carbon (C-1) metabolic pool. In studies using rat bone marrow cells, it was observed that labeled MTA could yield formate (B1220265) ([14C]formate). nih.gov This formate is then utilized for the synthesis of purines, specifically adenine and guanine. nih.gov This finding indicates that methionine, through its conversion to MTA, serves as a significant source of single-carbon units at the formate level of oxidation. nih.gov This pathway for providing one-carbon units remains functional even in states of cobalamin (vitamin B12) deficiency. nih.gov

Influence on Glucose Metabolism

The direct influence of this compound on the core pathways of glucose metabolism, such as glycolysis and gluconeogenesis, is not well-documented in current research. jackwestin.comyoutube.com While altered glucose metabolism, often referred to as the Warburg effect, is a hallmark of many cancer cells that also exhibit deficiencies in MTA metabolism, a direct mechanistic link showing MTA's regulation of glucose uptake or glycolytic enzymes has not been established. nih.govmdpi.com Therefore, the specific role of MTA in directly modulating glucose metabolism is not yet clearly understood.

Signaling and Communication Roles

Beyond its metabolic functions, this compound plays crucial roles in cellular communication and signaling.

Quorum Sensing in Bacteria and Autoinducer-1 (AI-1) Inhibition

Table 1: Inhibition of Autoinducer Production by MTAN Inhibitors

| Inhibitor Compound | Target Organism | IC50 Value | Reference |

|---|---|---|---|

| BuT-DADMe-Immucillin-A | Vibrio cholerae | 6 nM | |

| MT-DADMe-Immucillin-A | Vibrio cholerae | 27 nM | |

| EtT-DADMe-Immucillin-A | Vibrio cholerae | 31 nM | |

| BuT-DADMe-Immucillin-A | Escherichia coli O157:H7 | 125 nM | |

| MT-DADMe-Immucillin-A | Escherichia coli O157:H7 | 600 nM |

Immunomodulation

This compound exhibits significant immunomodulatory properties. nih.gov It has been shown to exert anti-inflammatory effects in various models. nih.gov For instance, in mice challenged with bacterial lipopolysaccharide (LPS), administration of MTA suppressed the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-alpha) while stimulating the synthesis of the anti-inflammatory cytokine IL-10. nih.gov These effects were also observed in macrophage cell lines. nih.gov

Furthermore, MTA can suppress the function of key immune cells. It has been demonstrated to inhibit the proliferation, activation, and effector functions of T cells. nih.gov Similarly, MTA can reduce the cytotoxicity of Natural Killer (NK) cells against target cells in a dose-dependent manner, without affecting the viability of the NK cells themselves. mdpi.com This immunosuppressive activity is linked to the interference with multiple signaling pathways within these immune cells. mdpi.com The accumulation of MTA in the microenvironment of tumors that lack the MTAP enzyme is considered a mechanism of immune evasion. nih.govmdpi.com

Table 2: Immunomodulatory Effects of this compound

| Effect | Cell/Model System | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-challenged mice | Suppressed circulating TNF-alpha, stimulated IL-10 synthesis. | nih.gov |

| LPS-treated RAW 264.7 macrophages | Suppressed TNF-alpha, stimulated IL-10 synthesis. | nih.gov | |

| Isolated rat hepatocytes | Prevented transcriptional activation of iNOS by pro-inflammatory cytokines. | ||

| T-Cell Suppression | Human T-cells | Suppresses proliferation, activation, differentiation, and effector function. | nih.gov |

| NK-Cell Suppression | Human NK-cells | Reduced cytotoxicity, degranulation, and cytokine production. | mdpi.com |

Neuroprotective Activities of MTA

This compound (MTA), an endogenous sulfur-containing nucleoside, demonstrates a range of neuroprotective activities. nih.govplos.org Arising from the metabolism of S-adenosylmethionine during polyamine synthesis, MTA has been investigated for its therapeutic potential in various conditions, including those affecting the nervous system. nih.govplos.org Research indicates that MTA can offer neuroprotection against specific types of insults and may provide therapeutic benefits in particular neurological circumstances. nih.govnih.gov Studies have explored its effects in vitro using various neural cell models and in vivo in models of brain injury and neurodegenerative disease. nih.govplos.orgresearchgate.net

Protection against Excitotoxicity in Neuronal Cultures

Excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors, is implicated in several neurodegenerative diseases and brain ischemia. nih.govplos.orgexplorationpub.com The potential of MTA to protect against excitotoxicity has been examined in different neuronal culture systems.

In studies using pure cultures of rat neurons (99% purity), co-treatment with MTA did not enhance the survival of neurons exposed to toxic concentrations of N-methyl-D-aspartate (NMDA), a key mediator of excitotoxicity. nih.govplos.org However, a different outcome was observed in mixed cultures containing both astrocytes and neurons. In these mixed cultures, MTA demonstrated a protective effect against NMDA-induced toxicity. researchgate.net This suggests that the neuroprotective action of MTA against excitotoxicity may be indirect and potentially mediated by other cell types present in the neural environment, such as astrocytes. nih.gov

Table 1: Effect of MTA on NMDA-Induced Caspase 3 Activation in Neuronal Cultures

This table summarizes the research findings on the effect of this compound (MTA) on N-methyl-D-aspartate (NMDA)-induced excitotoxicity, as measured by caspase 3 activity in different neuronal culture models.

| Cell Culture Type | Treatment | Observed Effect on Caspase 3 Activity | Reference |

|---|---|---|---|

| Pure Rat Neuronal Cultures | NMDA + MTA | No significant enhancement of neuron survival; no reduction in caspase 3 activity. | nih.govresearchgate.net |

| Mixed Astrocyte-Neuron Cultures | NMDA + MTA | Significant reduction in NMDA-induced caspase 3 activation, indicating a neuroprotective effect. | researchgate.net |

Effects on Hypoxic Brain Damage Models

The neuroprotective efficacy of MTA has also been assessed in in vivo models of hypoxic brain damage, which involves distinct pathological events like global and focal ischemia. nih.gov

In a model of focal brain ischemia, specifically the transient middle cerebral artery occlusion (MCAO) model in rats, treatment with MTA did not result in a reduction of the infarct area compared to the control group. nih.gov In contrast, MTA demonstrated significant neuroprotection in a model of global brain ischemia. nih.gov Following global ischemia, animals treated with MTA showed a marked reduction in neuronal death within the vulnerable CA1 region of the hippocampus. The number of damaged neurons, identified by Fluoro Jade C staining, was significantly lower in MTA-treated animals compared to untreated animals. nih.gov This indicates that MTA's therapeutic benefit in hypoxic brain damage is dependent on the specific ischemic pathology, being effective in global ischemia but not in the tested model of focal ischemia. nih.govplos.org

Table 2: Neuroprotective Effects of MTA in Animal Models of Brain Ischemia

This table presents the differential effects of this compound (MTA) in two distinct in vivo models of hypoxic brain damage: focal and global ischemia.

| Ischemia Model | Animal | Parameter Measured | Result of MTA Treatment | Reference |

|---|---|---|---|---|

| Focal Brain Ischemia (transient MCAO) | Rat | Infarct volume | No significant reduction in infarct volume. | nih.gov |

| Global Brain Ischemia | Not Specified | Number of Fluoro Jade C stained cells/mm in hippocampal CA1 region | Significant reduction in stained cells (110±20 in MTA-treated vs. 180±10 in untreated). | nih.gov |

Interaction with Adenosine (B11128) Receptor Antagonists

The mechanism of MTA's neuroprotective action appears to involve interactions with the adenosine receptor system. plos.orgnih.gov While MTA alone was found to be ineffective at preserving dopaminergic neurons in the substantia nigra in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-mouse model of Parkinson's disease, a significant neuroprotective effect emerged when it was administered in combination with an A2A adenosine receptor antagonist. nih.govplos.orgnih.gov

This synergistic effect suggests that the neuroprotective properties of MTA can be significantly enhanced by the simultaneous blockade of A2A adenosine receptors. nih.govresearchgate.net Further research has identified the adenosine A2B receptor (ADORA2B) as a specific receptor for MTA, through which it can modulate cellular signaling pathways. nih.gov The interaction between MTA and adenosine receptor antagonists highlights a complex interplay in its modulatory effects within the central nervous system. nih.govnih.gov

Enzymology of S Methyl 5 Methylthioadenosine Interacting Enzymes

S-Methyl-5'-thioadenosine Phosphorylase (MTAP)

MTAP is a crucial enzyme in mammalian cells, catalyzing the reversible phosphorolysis of MTA to adenine (B156593) and 5-methylthioribose-1-phosphate. uniprot.org This reaction is the first step in the methionine salvage pathway, which recycles the methionine moiety from S-adenosylmethionine after its participation in various metabolic reactions.

Structural Characterization and Active Site Analysis

The active site of MTAP is where the binding and catalysis of MTA occur. Specific amino acid residues within this site are crucial for interacting with the substrate. The binding of the phosphate (B84403) group, a key component of the phosphorolytic reaction, involves residues at positions 18, 60-61, and 93-94. uniprot.org

Kinetic Parameters (Km, kcat) and pH Dependence

The catalytic efficiency of human MTAP has been characterized by its kinetic parameters. The Michaelis constant (Km) for S-methyl-5'-thioadenosine is 5 µM, indicating a high affinity of the enzyme for its substrate. uniprot.org The Km values for the other substrates, phosphate and adenine, are 580 µM and 23 µM, respectively. uniprot.org The Km for the product, 5-methyl-5-thio-alpha-D-ribose 1-phosphate, is 8 µM. uniprot.org Human MTAP exhibits optimal activity within a pH range of 7.2 to 7.6. uniprot.org

Evolutionary Conservation and Sequence Homology

MTAP is a highly conserved enzyme across different species, highlighting its fundamental role in metabolism. The human MTAP protein shows a high degree of sequence identity with its orthologs in other organisms. For instance, the deduced amino acid sequence of MTAP from the hyperthermophilic archaeon Pyrococcus furiosus shares a 52% identity with human MTAP. nih.gov This evolutionary conservation is also evident in the shared structural features and catalytic mechanisms among MTAP enzymes from various sources, from bacteria to mammals. nih.govuniprot.org

Cellular Localization (Cytosol, Nucleus, Extracellular Exosome)

Immunohistochemical studies have revealed that MTAP is ubiquitously expressed in most human cell types, with its localization observed in both the nucleus and the cytoplasm. wikipedia.orgnih.govuniprot.org Strong MTAP staining is particularly notable in various tissues, including the ovarian stroma, endothelial cells, and epithelial cells of several glands. nih.gov Conversely, tissues such as the liver, heart muscle, and brain show lower levels of MTAP expression. nih.gov In addition to its intracellular presence, MTAP has also been identified in extracellular exosomes, suggesting a potential role in intercellular communication. wikipedia.orgebi.ac.uk

5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN)

In bacteria and plants, the primary enzyme responsible for MTA metabolism is 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). scholaris.canih.gov Unlike the phosphorylase activity of MTAP, MTAN functions as a hydrolase, cleaving the glycosidic bond of its substrates. nih.govwikipedia.org

Catalytic Activity and Substrate Binding Sites

MTAN catalyzes the irreversible hydrolysis of MTA to adenine and 5-methylthioribose. uniprot.org This enzyme is also capable of hydrolyzing S-adenosylhomocysteine (SAH) to adenine and S-ribosylhomocysteine. nih.govuniprot.org However, the substrate specificity of MTAN can vary between different organisms. Bacterial MTANs generally exhibit comparable efficiency in hydrolyzing both MTA and SAH. nih.govnih.gov In contrast, plant MTANs show a strong preference for MTA, with significantly reduced or no activity towards SAH. nih.govnih.gov

Structural studies have provided insights into the substrate binding sites of MTAN. The adenine and ribose binding sites are largely conserved between bacterial and plant MTANs. nih.govnih.gov The specificity for the 5'-alkylthio moiety of the substrate is determined by a more constricted binding site in plant MTANs, which is thought to create steric hindrance for the larger homocysteine group of SAH. nih.govnih.gov Interestingly, while the plant enzyme from Arabidopsis thaliana (AtMTAN1) can bind SAH with an affinity comparable to that of the E. coli enzyme, it is unable to hydrolyze it efficiently. nih.govnih.gov This is attributed to the enzyme's inability to bind SAH in a catalytically competent conformation. nih.govnih.gov

Methionine Adenosyltransferases (MAT, EC 2.5.1.6)

Regulatory Effects of MTA on MAT Activity

S-Methyl-5'-methylthioadenosine (MTA) is a key metabolic intermediate produced from S-adenosylmethionine (SAM) during the biosynthesis of polyamines. hmdb.cawikipedia.org It acts as a potent feedback inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for synthesizing SAM from methionine and ATP. hmdb.ca This regulatory mechanism is crucial for maintaining cellular homeostasis of SAM and methionine.

The inhibitory effect of MTA on MAT activity has been observed across different isoforms of the enzyme. Mammalian systems express two catalytic subunits of MAT, encoded by the genes MAT1A and MAT2A. medchemexpress.com MAT1A is primarily found in the liver and is crucial for maintaining the differentiated state of hepatocytes, while MAT2A is widely expressed in extrahepatic tissues. medchemexpress.comnih.gov A regulatory subunit, MAT2B, can associate with MAT2A to modulate its activity. medchemexpress.comnih.gov

Research has shown that MTA can inhibit the activity of these MAT isoforms. For instance, in transformed rat cells, treatment with micromolar amounts of MTA leads to alterations in the intracellular pools of SAM, indicating an inhibition of its synthesis. nih.gov This suggests that MTA's regulatory role is a fundamental aspect of methionine metabolism.

The mechanism of inhibition by MTA can be complex. Studies on human MAT2A have detailed the kinetics of product inhibition by S-adenosylmethionine (AdoMet), a molecule structurally and functionally related to MTA. AdoMet exhibits non-competitive inhibition with respect to both ATP and methionine. nih.gov This suggests that AdoMet, and by extension MTA, binds to a form of the enzyme that is different from the substrate-binding forms, thereby regulating the enzyme's catalytic cycle. nih.gov The presence of the regulatory subunit MAT2B has been shown to increase the susceptibility of MAT2A to product inhibition by AdoMet. nih.gov

The table below summarizes the inhibitory effects of MTA and the related product AdoMet on MAT activity based on available research findings.

| Enzyme/Complex | Regulatory Molecule | Type of Inhibition | Inhibition Constant (Ki) / IC50 | Organism/Cell Type |

| Methionine Adenosyltransferase | This compound (MTA) | Feedback Inhibition | Not specified | Rat transformed cells |

| Methionine Adenosyltransferase 2A (MAT2A) | S-Adenosylmethionine (AdoMet) | Non-competitive (vs. ATP) | Ki = 136 ± 7 µM | Human |

| Methionine Adenosyltransferase 2A (MAT2A) | S-Adenosylmethionine (AdoMet) | Non-competitive (vs. Methionine) | Ki = 81 ± 10 µM | Human |

Table 1. Regulatory Effects on Methionine Adenosyltransferase Activity

This feedback regulation by MTA is a critical cellular control mechanism. By inhibiting MAT, MTA prevents the excessive accumulation of SAM when polyamine synthesis is active, thereby conserving methionine and ATP. This ensures a balanced flux through the interconnected pathways of methionine metabolism and polyamine biosynthesis.

S Methyl 5 Methylthioadenosine in Biological Systems

Distribution and Concentration in Tissues and Cells

The distribution and concentration of MTA are tightly regulated within biological systems. Its levels are a critical determinant of cellular homeostasis, and dysregulation is often associated with pathological conditions.

Mammalian Tissues (e.g., Liver, Lung, Kidney, Testis, Heart, Skin)

MTA is ubiquitously present in mammalian tissues, although its concentration varies depending on the metabolic activity of the specific tissue. In rat tissues, MTA concentrations are typically in the nanomolar range per gram of tissue. For instance, studies have reported MTA levels of 0.8-3.4 nmol/g in the liver, 1.1-1.7 nmol/g in the lung, 1.0-2.3 nmol/g in the kidney, and 0.9-1.7 nmol/g in the testis. bac-lac.gc.ca The concentration in the heart has been measured at 1.1-2.5 nmol/g. bac-lac.gc.ca In healthy human skin, MTA levels are estimated to be between 10 and 20 nM. nih.gov

The enzyme methylthioadenosine phosphorylase (MTAP) plays a crucial role in maintaining these low cellular levels of MTA by catalyzing its conversion to 5-methylthioribose-1-phosphate and adenine (B156593). bac-lac.gc.ca The liver exhibits the highest expression of MTAP, highlighting its central role in MTA metabolism. bac-lac.gc.ca

Table 1: Concentration of S-Methyl-5'-methylthioadenosine in Rat Tissues

| Tissue | Concentration (nmol/g) |

|---|---|

| Liver | 0.8 - 3.4 |

| Lung | 1.1 - 1.7 |

| Kidney | 1.0 - 2.3 |

| Testis | 0.9 - 1.7 |

| Heart | 1.1 - 2.5 |

Cellular Accumulation in Specific Conditions (e.g., Cancer)

A significant accumulation of MTA is often observed in cancerous tissues. This is frequently linked to the deficiency or loss of the MTAP enzyme, a common event in many types of cancer. nih.gov The absence of MTAP activity leads to an increase in intracellular MTA levels. For example, in melanoma patients, skin MTA levels can rise to approximately 140 nM, a substantial increase from the 10 to 20 nM found in healthy individuals. nih.gov Similarly, in certain liver cancers, MTA concentrations can increase from about 1 pmol/mg of tissue to 3 or 4 pmol/mg. nih.gov

The accumulation of MTA in cancer cells has complex and sometimes contradictory effects. While some studies suggest that higher concentrations of MTA can inhibit tumor cell proliferation and invasion, other reports indicate that at levels similar to those found in some tumor tissues, MTA might actually promote cancer cell proliferation. nih.gov

Table 2: this compound Levels in Normal vs. Cancerous Conditions

| Tissue/Condition | Normal Concentration | Cancerous Concentration |

|---|---|---|

| Skin | 10 - 20 nM | ~140 nM (Melanoma) |

| Liver Tissue | ~1 pmol/mg | 3 - 4 pmol/mg (Liver Cancer) |

Roles in Specific Organisms

The metabolic fate and function of MTA differ across the biological kingdoms, highlighting its adaptability to diverse metabolic networks.

Prokaryotes (e.g., Escherichia coli, Pseudomonas aeruginosa, Rhodospirillum rubrum)

In prokaryotes, MTA is a key metabolite in the methionine salvage pathway, which recycles the sulfur and part of the carbon skeleton of MTA back to methionine. This pathway is crucial for regenerating the essential amino acid methionine and for clearing the inhibitory MTA.

In Escherichia coli , the enzyme MTA/S-adenosylhomocysteine (SAH) nucleosidase (MtnN) plays a central role. uniprot.org It catalyzes the irreversible cleavage of MTA into adenine and 5-methylthioribose. uniprot.org This step is critical for preventing the accumulation of MTA, which can inhibit various cellular processes, including those mediated by radical SAM enzymes. uniprot.orgnih.gov The apparent Michaelis constant (Km) of the E. coli enzyme for MTA is approximately 0.4 µM. nih.gov

Pseudomonas aeruginosa employs an unusual pathway for MTA metabolism. Instead of direct cleavage, MTA is first deaminated to 5'-methylthioinosine (B12296304) (MTI) by MTA deaminase. nih.gov MTI is then phosphorolytically cleaved by MTI phosphorylase to yield hypoxanthine (B114508) and 5-methylthio-α-D-ribose 1-phosphate. nih.govnih.gov This pathway is linked to quorum sensing, a cell-to-cell communication system in bacteria. nih.govnih.gov

Rhodospirillum rubrum , a metabolically versatile bacterium, possesses a novel, oxygen-independent methionine salvage pathway. asm.orgnih.gov This "MTA-isoprenoid shunt" allows the organism to metabolize MTA under both aerobic and anaerobic conditions. asm.orgpnas.org When grown anaerobically with MTA as the sulfur source, R. rubrum shows enhanced cell mobility and transport, as well as altered lipid, nucleotide, and carbohydrate metabolism. asm.orgnih.gov The pathway involves the sequential action of MTA phosphorylase and 5-(methylthio)ribose-1-phosphate isomerase to form 5-(methylthio)ribulose-1-P. pnas.orgnih.gov

Yeast (Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae , MTA is a product of polyamine biosynthesis. nih.gov While yeast cells are generally impermeable to MTA, certain strains can be engineered to utilize it as a source of both purine (B94841) and methionine. nih.govnih.gov In these strains, MTA is taken up and degraded to adenine and 5-methylthioribose-1-phosphate. nih.gov This ability to metabolize external MTA has made these yeast strains valuable tools for studying the metabolic fate of MTA and its derivatives. nih.govnih.gov The process can be further analyzed by observing the reduction of intermediates by enzymes like alcohol dehydrogenase. pnas.org

Plants (Arabidopsis thaliana, Rice)

In plants, MTA is a byproduct of the biosynthesis of essential compounds such as ethylene (B1197577), polyamines, and nicotianamine (B15646). bac-lac.gc.ca The recycling of MTA through the methionine salvage pathway is crucial for normal plant development and reproduction.

In Arabidopsis thaliana , MTA is hydrolyzed by MTA nucleosidase (MTN) to produce methylthioribose (MTR) and adenine. nih.govnih.gov Mutants with deficient MTN activity accumulate high levels of MTA, leading to severe developmental defects, including altered vasculature and impaired fertility. bac-lac.gc.canih.gov This accumulation also leads to reduced levels of nicotianamine, a key metal chelator. nih.gov The toxicity of MTA accumulation is a significant factor, and mutants resistant to MTA have been identified, pointing to a complex regulatory network governing its metabolism and effects. uwaterloo.ca

In rice (Oryza sativa), MTA is produced during processes like submergence-induced ethylene synthesis. oup.comnih.gov The enzyme MTA nucleosidase (OsMTN) in rice hydrolyzes MTA to salvage methionine. oup.comnih.govresearchgate.net The expression of the OsMTN gene is upregulated during submergence, indicating its importance in maintaining the methionine cycle under stress conditions that demand high rates of ethylene production. oup.comnih.gov The recombinant OsMTN enzyme exhibits a Km for MTA of 2.1 mM. oup.comnih.govresearchgate.net

Protozoa (Ochromonas malhamensis)

The single-celled protozoan Ochromonas malhamensis has been a significant subject of study in understanding the metabolic role of this compound (MTA). Research has revealed that MTA and related compounds can substitute for vitamin B12 in this organism, highlighting a unique metabolic pathway. nih.gov

Studies have demonstrated the varying effectiveness of several thiomethyl compounds in replacing vitamin B12 for Ochromonas malhamensis. The order of this effectiveness is detailed in the table below. nih.gov A similar trend was observed concerning the permeability of these compounds into the protozoan cells, with the exception of S-adenosylmethionine. nih.gov

| Compound | Effectiveness in Replacing Vitamin B12 |

| This compound | Most Effective |

| S-Adenosylmethionine | > |

| 5-Methylthioribose | > |

| L-Methionine | Least Effective |

The metabolic fate of this compound in Ochromonas malhamensis is intricately linked to the synthesis of essential amino acids and other vital molecules. Upon uptake, MTA, along with 5-methylthioribose and L-methionine, leads to a significant increase in the intracellular concentration of L-methionine. nih.gov While the level of S-adenosylmethionine also rises, it is to a lesser extent. nih.gov

A key finding is that the thiomethyl group from these compounds is incorporated into S-adenosylmethionine. nih.gov This suggests a metabolic pathway where MTA is converted to L-methionine, which is then subsequently transformed into S-adenosylmethionine. nih.gov This process is facilitated by the high activity of 5'-methylthioadenosine nucleosidase, which has been detected in the cell-free extracts of this protozoan. nih.gov

Ultimately, it is proposed that this compound and 5-methylthioribose, much like L-methionine and vitamin B12, play a crucial role in maintaining the C-1 pool in Ochromonas malhamensis. nih.gov Interestingly, neither MTA nor 5-methylthioribose could replace vitamin B12 in certain vitamin B12-requiring bacteria, a finding consistent with the observation that these compounds were not significantly taken up by the bacterial cells. nih.gov

Associated Metabolic Disorders and Conditions Involving S Methyl 5 Methylthioadenosine Dysregulation

Hypermethioninemia

Hypermethioninemia is a condition characterized by an excess of the amino acid methionine in the blood. hrsa.gov This elevation can stem from various genetic and non-genetic causes, with several inborn errors of metabolism directly impacting the methionine cycle and consequently, the levels of MTA. hrsa.gov MTA is a byproduct of S-adenosylmethionine (SAM) metabolism, a key molecule derived from methionine. nih.gov Therefore, any disruption in the synthesis or catabolism of SAM can lead to an imbalance in MTA levels.

In several forms of hypermethioninemia, the metabolic block leads to an accumulation of SAM. nih.govuniprot.org As MTA is generated from SAM during polyamine synthesis, an increase in the substrate SAM would logically lead to an increase in the production of MTA. wikipedia.org The accumulation of MTA can, in turn, have inhibitory effects on various cellular processes, contributing to the pathophysiology of the disorder.

| Metabolic Disorder | Primary Defect | Effect on Methionine | Effect on S-adenosylmethionine (SAM) | Anticipated Effect on S-Methyl-5'-methylthioadenosine (MTA) |

| Hypermethioninemia | Various, including GNMT and MAT deficiencies | Elevated | Varies with specific defect | Dysregulated |

This table provides a simplified overview of the biochemical changes in different forms of hypermethioninemia.

Glycine N-methyltransferase Deficiency

Glycine N-methyltransferase (GNMT) deficiency is a rare, autosomal recessive inborn error of metabolism caused by mutations in the GNMT gene. metabolicsupportuk.orgnih.gov This enzyme plays a crucial role in the catabolism of SAM by transferring a methyl group from SAM to glycine, forming sarcosine. medlineplus.gov The deficiency of GNMT leads to a significant accumulation of its substrate, SAM, in the liver and blood. nih.govuniprot.org

The biochemical hallmarks of GNMT deficiency are markedly elevated plasma methionine and SAM levels, while S-adenosylhomocysteine (SAH) and total homocysteine levels are typically normal. nih.govuniprot.org The substantial increase in SAM, a direct precursor to MTA through the polyamine synthesis pathway, strongly suggests a concurrent elevation in MTA levels. This accumulation of SAM and likely MTA contributes to the clinical presentation, which can include mild to moderate hepatomegaly and elevated liver transaminases. metabolicsupportuk.org

| Biochemical Marker | Typical Finding in GNMT Deficiency |

| Plasma Methionine | Markedly Elevated uniprot.org |

| Plasma S-adenosylmethionine (SAM) | Highly Elevated nih.govuniprot.org |

| Plasma S-adenosylhomocysteine (SAH) | Normal nih.govuniprot.org |

| Total Homocysteine | Normal nih.govuniprot.org |

| This compound (MTA) | Expected to be Elevated |

This table summarizes the characteristic biochemical findings in Glycine N-methyltransferase Deficiency.

Methionine Adenosyltransferase Deficiency

Methionine Adenosyltransferase (MAT) deficiency is an inborn error of methionine metabolism resulting from mutations in the MAT1A gene. sjdhospitalbarcelona.org This enzyme is responsible for the conversion of methionine to S-adenosylmethionine (SAM). sjdhospitalbarcelona.org A defect in MAT I/III, the primary hepatic isoforms, impairs this crucial first step of the methionine cycle, leading to an accumulation of methionine in the blood (hypermethioninemia). sjdhospitalbarcelona.orgnih.gov

In contrast to GNMT deficiency, MAT deficiency is characterized by a defective synthesis of SAM. sjdhospitalbarcelona.org Consequently, the levels of SAM and its derivatives, including MTA, are expected to be reduced. The clinical presentation of MAT deficiency can be variable, ranging from asymptomatic individuals to those with neurological complications. sjdhospitalbarcelona.org The reduced availability of SAM, and by extension MTA, may contribute to the pathophysiology observed in more severe forms of the disorder.

| Biochemical Marker | Typical Finding in MAT Deficiency |

| Plasma Methionine | Elevated sjdhospitalbarcelona.org |

| S-adenosylmethionine (SAM) | Reduced sjdhospitalbarcelona.org |

| This compound (MTA) | Expected to be Reduced |

This table outlines the expected biochemical consequences of Methionine Adenosyltransferase Deficiency.

Homocystinuria-megaloblastic Anemia Due to Defect in Cobalamin Metabolism

Homocystinuria-megaloblastic anemia due to a defect in cobalamin metabolism, specifically the cblG complementation type, is an autosomal recessive disorder caused by mutations in the MTR gene, which encodes for the enzyme methionine synthase. uniprot.orgmetabolicsupportuk.org Methionine synthase is a vitamin B12 (cobalamin)-dependent enzyme that catalyzes the remethylation of homocysteine to methionine. medscape.com

A deficiency in methionine synthase leads to an accumulation of homocysteine (homocystinuria) and impaired regeneration of methionine, resulting in hypomethioninemia. uniprot.org This disruption of the methionine cycle has downstream consequences on the synthesis of SAM and, subsequently, MTA. The reduced availability of methionine, the initial substrate for SAM synthesis, would lead to decreased production of SAM and, consequently, lower levels of MTA. The clinical features of this disorder, including developmental delay and megaloblastic anemia, are linked to the impaired methionine metabolism and subsequent effects on cellular methylation and other metabolic pathways. uniprot.org Studies in vitamin B12-deficient rats have shown decreased concentrations of polyamines, which are synthesized from SAM with the concurrent production of MTA, suggesting a disturbance in this pathway. nih.gov

| Biochemical Marker | Typical Finding in Homocystinuria-megaloblastic anemia (cblG) |

| Plasma Homocysteine | Elevated uniprot.org |

| Plasma Methionine | Low or normal uniprot.org |

| S-adenosylmethionine (SAM) | Expected to be Reduced |